(3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde
Description
(3,5-Dimethyl-1H-pyrazol-1-yl)acetaldehyde is an organic compound with the molecular formula C7H10N2O It features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and an acetaldehyde group attached to the nitrogen atom at position 1
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6-5-7(2)9(8-6)3-4-10/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXHMGSFXYBOKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde typically involves the alkylation of 3,5-dimethylpyrazole with an appropriate aldehyde. One common method is the reaction of 3,5-dimethylpyrazole with chloroacetaldehyde under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with a base like potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for (3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing cost-effective reagents, would likely be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethyl-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a catalyst.
Major Products
Oxidation: (3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid.
Reduction: (3,5-Dimethyl-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Heterocycles
(3,5-Dimethyl-1H-pyrazol-1-yl)acetaldehyde serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. It is often used to create derivatives that exhibit varied biological activities and chemical properties. For instance, it can be employed in the synthesis of pyrazole-based compounds that are known for their pharmacological effects.
Reactivity and Transformation
The compound can undergo various chemical reactions:
- Oxidation: The aldehyde group can be oxidized to a carboxylic acid using agents like potassium permanganate.
- Reduction: It can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
- Electrophilic Substitution: The pyrazole ring is reactive towards electrophiles, allowing for substitution reactions that can modify its structure.
Biological Applications
Antimicrobial and Antifungal Properties
Research has indicated that derivatives of (3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde exhibit antimicrobial and antifungal activities. These properties make it a candidate for developing new antibiotics or antifungal agents .
Drug Development
The compound has been explored as a scaffold for designing new therapeutic agents. Its unique structure allows for modifications that can enhance efficacy against various diseases. For example, studies have focused on its potential as an antitubercular agent, with structure-activity relationship (SAR) studies revealing promising results .
Industrial Applications
Catalyst Development
In industrial settings, (3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde is utilized in the development of new materials and catalysts. Its ability to participate in various chemical reactions makes it suitable for applications in organic synthesis and material science.
Case Study 1: Antitubercular Activity
A study investigated the antitubercular activity of pyrazole derivatives synthesized from (3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde. The results showed that certain modifications led to compounds with significant inhibitory effects against Mycobacterium tuberculosis, highlighting the potential of this compound in treating tuberculosis .
Case Study 2: Synthesis of Novel Compounds
In another study, researchers synthesized novel 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives using (3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde as a starting material. The synthesized compounds were evaluated for their cytotoxic effects against cancer cell lines, demonstrating the versatility of this compound in medicinal chemistry .
Mechanism of Action
The mechanism of action of (3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the aldehyde group .
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethyl-1H-pyrazol-1-yl)trimethylsilane: Similar structure but with a trimethylsilyl group instead of an aldehyde group.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene: A polymeric compound with multiple pyrazole units attached to a benzene ring.
Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride: A boron-containing compound with three pyrazole units.
Uniqueness
(3,5-Dimethyl-1H-pyrazol-1-yl)acetaldehyde is unique due to the presence of both an aldehyde group and a pyrazole ring, which confer distinct reactivity and potential for diverse applications. The combination of electron-donating and electron-withdrawing groups in its structure allows for versatile chemical transformations and interactions with various molecular targets .
Biological Activity
(3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde
The synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde typically involves the reaction of appropriate pyrazole derivatives with acetaldehyde under controlled conditions. The process can vary depending on the specific substituents on the pyrazole ring and the desired yield and purity of the final product.
Biological Activity Overview
The biological activity of (3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde has been explored in various studies, revealing several potential therapeutic applications:
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to (3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde showed effectiveness against a range of bacterial strains, suggesting potential use in developing new antibiotics .
Antioxidant Activity
The antioxidant properties of pyrazole derivatives have been investigated using various assays. These compounds have shown the ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress-related diseases .
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of (3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde against cancer cell lines. Results indicate that this compound can induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent .
Case Studies and Research Findings
The following table summarizes key findings from various studies on the biological activity of (3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde and related compounds:
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Cytotoxic | Induces apoptosis in cancer cell lines | |
| Antioxidant | Scavenges free radicals effectively |
The mechanisms underlying the biological activities of (3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde are still being elucidated. However, it is believed that its structure allows for interaction with biological targets such as enzymes involved in oxidative stress and cell proliferation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
